1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C16H21N7O |
|---|---|
Molecular Weight |
327.38 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N7O/c1-8(2)6-12-18-16(21-20-12)19-15(24)11-7-9(3)17-14-13(11)10(4)22-23(14)5/h7-8H,6H2,1-5H3,(H2,18,19,20,21,24) |
InChI Key |
KNRSLIPFAFNYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NNC(=N3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Intermediate
Ethyl 1H-pyrazole-4-carboxylate is synthesized by reacting hydrazine hydrate with ethoxymethylene acetoacetic ester derivatives under reflux conditions. Subsequent methylation using dimethyl sulfate in the presence of sodium bicarbonate yields ethyl 1-methyl-1H-pyrazole-4-carboxylate. Saponification with NaOH followed by HCl acidification produces 1-methyl-1H-pyrazole-4-carboxylic acid.
Cyclization to Pyrazolo[3,4-b]Pyridine
The pyrazole-carboxylic acid is condensed with a substituted pyridine derivative (e.g., 3-aminocrotononitrile) in acetic anhydride to form the pyrazolo[3,4-b]pyridine core. Methylation at positions 1, 3, and 6 is achieved using methyl iodide or dimethyl sulfate in a basic medium.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Acetic anhydride | 120°C | 6 h | 68–72% |
| Methylation | (CH₃)₂SO₄, NaHCO₃ | 50°C | 3 h | 85% |
Synthesis of 3-(2-Methylpropyl)-1H-1,2,4-Triazol-5-Amine
The triazole moiety is synthesized via a cyclization strategy, followed by alkylation to introduce the 2-methylpropyl group.
Triazole Ring Formation
A thiourea derivative is cyclized using phosphoryl chloride (POCl₃) and triethylamine in acetonitrile to form 1H-1,2,4-triazol-5-amine. Alternatively, copper-catalyzed azide–alkyne cycloaddition (CuAAC) may be employed for triazole synthesis, though this method is more common for 1,2,3-triazoles.
Alkylation at Position 3
The triazole amine is alkylated with 1-bromo-2-methylpropane in the presence of potassium carbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.02 (d, 6H, -CH(CH₃)₂), 2.18 (m, 1H, -CH(CH₃)₂), 5.32 (s, 2H, NH₂).
-
MS (ESI+) : m/z 169.1 [M+H]⁺.
Amide Bond Formation
The pyrazolo[3,4-b]pyridine-4-carboxylic acid is activated for coupling with the triazole amine.
Acid Chloride Preparation
The carboxylic acid is refluxed with thionyl chloride (SOCl₂) for 8 hours to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Coupling Reaction
The acid chloride is reacted with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine in anhydrous THF. Potassium carbonate is added to scavenge HCl, and the mixture is stirred at room temperature for 24 hours.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Base | K₂CO₃ (2 equiv) |
| Temperature | 25°C |
| Yield | 78% |
Purification and Structural Validation
Chromatographic Purification
The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent.
Spectroscopic Characterization
-
¹H NMR (500 MHz, DMSO-d₆) : δ 1.05 (d, 6H, -CH(CH₃)₂), 2.52 (s, 3H, N-CH₃), 3.01 (s, 3H, C3-CH₃), 3.89 (s, 3H, C6-CH₃), 8.21 (s, 1H, pyrazole-H).
-
¹³C NMR (126 MHz, DMSO-d₆) : δ 22.1 (-CH(CH₃)₂), 28.5 (N-CH₃), 32.4 (C3-CH₃), 112.7 (pyrazole-C4), 158.9 (C=O).
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Alkylation : Competitive alkylation at multiple triazole positions is minimized by using a bulky base (e.g., DBU) to direct substitution to the less hindered site.
-
Acid Chloride Hydrolysis : Strict anhydrous conditions are maintained during coupling to prevent hydrolysis.
-
Tautomerism in Triazole : X-ray crystallography confirms the dominance of the 1H-1,2,4-triazol-5-yl tautomer in the solid state .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazole ring using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential as a pharmacophore in drug discovery. Its triazole and pyrazolo[3,4-b]pyridine moieties are known for their bioactivity, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the pyrazolo[3,4-b]pyridine core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (16l) :
- Substituents : A 4-chlorophenyl group at position 3, methylthio at position 4, and phenyl at position 5.
- Synthesis : Prepared via TFA-catalyzed condensation of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene.
- Key Differences : The absence of a triazole-linked carboxamide and the presence of a phenyl group and methylthio substituent may reduce solubility compared to the target compound.
- 1-Cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide : Substituents: Cyclopentyl at position 1 and methyl at position 6. Molecular Weight: 367.4 g/mol (vs. ~395 g/mol for the target compound, estimated based on structural similarity).
Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) : Core Structure: A fused pyrazole-triazole-pyrimidine system. Isomerization Behavior: Converts to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) under specific conditions, highlighting the thermodynamic instability of certain substituent configurations.
Table 1: Key Properties of Pyrazolo[3,4-b]pyridine Analogues
*Estimated based on structural similarity.
Biological Activity
The compound 1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel pyrazolo-pyridine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of various pyrazole and triazole derivatives. The structural characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Pyrazole + Triazole | Intermediate 1 |
| 2 | Cyclization | Target Compound |
| 3 | Purification | Pure Compound |
Anticancer Activity
Research indicates that pyrazolo derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
- Mechanism of Action : It is believed to inhibit key signaling pathways involved in cancer cell proliferation.
- Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in human cancer cell lines with IC50 values indicating potent activity.
Table 2: Anticancer Efficacy
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Case Study : In a study involving MRSA, the compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/ml.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Research Findings
Recent studies have highlighted the structure-activity relationship (SAR) of pyrazolo derivatives. Modifications to the triazole and pyrazole moieties can significantly enhance biological activity. For instance, variations in substituents on the nitrogen atoms have shown to improve efficacy against specific cancer types.
Case Studies
- Study on Antitumor Activity : A comprehensive evaluation of various pyrazolo derivatives indicated that those with electron-withdrawing groups exhibited enhanced anticancer properties due to increased lipophilicity and improved cellular uptake.
- Antimicrobial Resistance : Research into resistance mechanisms revealed mutations in bacterial strains treated with the compound, suggesting a need for further exploration into combination therapies to overcome resistance.
Q & A
Q. What are the optimized synthetic routes for 1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step condensation and cyclization reactions. For example, pyrazolo[3,4-b]pyridine cores are constructed by reacting substituted pyrazole amines with acrylate derivatives under reflux in toluene with trifluoroacetic acid (TFA) as a catalyst . Key parameters include:
- Catalyst choice : TFA (10–30 mol%) improves cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Temperature : Reflux (100–120°C) ensures complete conversion, while lower temperatures reduce side reactions.
Yield optimization requires monitoring via TLC/HPLC and iterative adjustment of stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acrylate) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : and NMR confirm substituent positions and electronic environments. For example, methyl groups on the pyridine ring resonate at δ 2.1–2.5 ppm, while triazole protons appear as singlets near δ 8.0–8.5 ppm .
- UV-Vis and IR spectroscopy : Detect conjugated systems (e.g., carboxamide C=O stretch at ~1680 cm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks with <5 ppm error) .
Q. How can researchers address solubility challenges during purification?
- Solvent systems : Use mixed polar/non-polar solvents (e.g., ethyl acetate/hexane gradients) for column chromatography .
- Acid-base extraction : Leverage the compound’s weakly basic pyrazole nitrogen for pH-dependent solubility in HCl/NaOH .
- Crystallization : Slow evaporation from DCM/methanol yields high-purity crystals for X-ray analysis .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
- Pyrazole NH : Participates in alkylation or acylation to modify pharmacokinetic properties.
- Triazole ring : Susceptible to nucleophilic substitution (e.g., with thiols or amines) .
- Carboxamide : Acts as a hydrogen-bond donor, critical for target binding. Reactivity can be tuned via methyl substituents .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the formation of the pyrazolo[3,4-b]pyridine core?
Density functional theory (DFT) studies suggest that electron-donating methyl groups stabilize transition states during cyclization. For example, the 1,3,6-trimethyl configuration directs electrophilic attack to the C4 position, favoring carboxamide formation . Kinetic studies under varying temperatures (35–120°C) reveal a two-step mechanism: initial imine formation, followed by rate-determining cyclization .
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Single-crystal X-ray diffraction provides bond-length data (e.g., 1.34 Å for C=N in the triazole ring) and dihedral angles between aromatic rings, which correlate with π-stacking interactions in biological targets . For example, a 15° tilt between pyridine and triazole planes optimizes binding to kinase active sites .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for therapeutic potential?
- Bioisosteric replacement : Swap the 2-methylpropyl group with cyclopropyl or fluorinated analogs to assess metabolic stability .
- Pharmacophore mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical hydrogen bonds (e.g., between the carboxamide and Asp93 in EGFR kinase) .
- In vitro assays : Measure IC values against cancer cell lines (e.g., HCT-116) to correlate substituent effects with cytotoxicity .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
- Kinase inhibition profiling : Use radiometric assays (e.g., -ATP incorporation) to test activity against 100+ kinases .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts upon compound binding .
- CRISPR knockouts : Delete putative targets (e.g., PI3Kα) to verify on-/off-target effects .
Q. What experimental approaches resolve contradictions in biological activity data?
- Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm reproducibility .
- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation as a false-negative source .
- Orthogonal assays : Cross-validate antiproliferative effects using ATP-based viability assays and apoptosis markers (e.g., caspase-3 activation) .
Q. How are computational methods integrated into lead optimization?
- Molecular dynamics (MD) simulations : Predict binding mode stability over 100-ns trajectories (e.g., in GROMACS) .
- ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Calculate ΔΔG for methyl substitutions to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
